2,3,5,6-Tetrafluoro-4-methylbenzaldehyde
Overview
Description
2,3,5,6-Tetrafluoro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H4F4O. It is a fluorinated benzaldehyde derivative, characterized by the presence of four fluorine atoms and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde typically involves the fluorination of 4-methylbenzaldehyde. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent over-fluorination .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalytic fluorination methods can also be employed to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2,3,5,6-Tetrafluoro-4-methylbenzoic acid.
Reduction: 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Employed in the study of enzyme-substrate interactions due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-methylbenzaldehyde: Contains two fluorine atoms instead of four.
2,6-Difluoro-3-methylbenzaldehyde: Fluorine atoms are positioned differently on the benzene ring.
2,3,5,6-Tetrafluorobenzaldehyde: Lacks the methyl group present in 2,3,5,6-Tetrafluoro-4-methylbenzaldehyde.
Uniqueness
This compound is unique due to the combination of four fluorine atoms and a methyl group on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c1-3-5(9)7(11)4(2-13)8(12)6(3)10/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLLVGGCCYIBQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)C=O)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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